Anthranilyl-HIV Protease Substrate III

Descripción general

Descripción

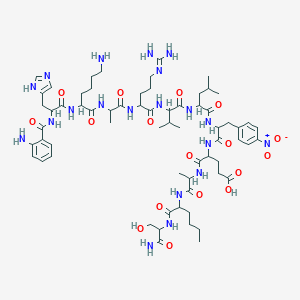

Anthranilyl-HIV Protease Substrate III is a complex peptide compound It is composed of multiple amino acids and functional groups, making it a molecule of interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilyl-HIV Protease Substrate III involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) for peptide bond formation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield.

Análisis De Reacciones Químicas

Types of Reactions

Anthranilyl-HIV Protease Substrate III can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Aplicaciones Científicas De Investigación

Research Applications

The primary applications of Anthranilyl-HIV Protease Substrate III are as follows:

Screening for HIV Protease Inhibitors

- Fluorometric Assays : The substrate allows for continuous monitoring of HIV protease activity in vitro, facilitating the identification of new inhibitors that can effectively target the enzyme .

- High-Throughput Screening : Researchers have utilized this substrate in large-scale screening campaigns to evaluate libraries of compounds for inhibitory activity against both wild-type and drug-resistant strains of HIV protease .

Understanding Drug Resistance Mechanisms

- Resistance Studies : The substrate has been employed to investigate how mutations in HIV protease affect substrate specificity and enzyme kinetics, providing insights into the mechanisms behind drug resistance .

- Case Study : Research indicated that certain resistant variants of HIV protease exhibited altered substrate preferences, which could inform the design of next-generation protease inhibitors .

Structural Biology and Mechanistic Studies

- Enzyme Kinetics : Studies using this substrate have elucidated the kinetics of HIV protease, revealing important details about its catalytic mechanism and interactions with inhibitors .

- Structural Insights : Co-crystallization experiments with the substrate have led to significant advancements in understanding the structural dynamics of HIV protease during substrate binding and cleavage .

Table 1: Kinetic Parameters of this compound

| Parameter | Value |

|---|---|

| 2.1 µM | |

| 7.4 s⁻¹ | |

| Assay Type | Fluorometric |

Table 2: Inhibitor Screening Results Using H-2992

| Inhibitor Name | Type | IC50 (nM) | Resistance Profile |

|---|---|---|---|

| Inhibitor A | Competitive | 10 | Wild-type |

| Inhibitor B | Non-competitive | 50 | Drug-resistant |

| Inhibitor C | Allosteric | 20 | Wild-type |

Case Study: Development of Novel Inhibitors

In a study aimed at developing fifth-generation protease inhibitors, researchers modified existing inhibitor scaffolds based on insights gained from assays using this compound. The modifications resulted in compounds that demonstrated enhanced potency against resistant strains while maintaining efficacy against wild-type viruses .

Case Study: Resistance Mechanism Elucidation

Another significant study utilized H-2992 to assess how specific mutations in HIV protease affected its substrate specificity. The findings revealed that certain mutations could lead to a preference for alternative substrates, thereby influencing resistance patterns observed in clinical settings .

Mecanismo De Acción

The mechanism of action of Anthranilyl-HIV Protease Substrate III involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other peptides with comparable amino acid sequences and functional groups, such as:

- N-(2-Aminobenzoyl)-N-methylhydrazones

- N-(2-Aminobenzoyl)benzotriazoles

Uniqueness

Anthranilyl-HIV Protease Substrate III is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Actividad Biológica

Anthranilyl-HIV Protease Substrate III is a compound utilized in the study and inhibition of HIV-1 protease, an essential enzyme for the maturation of the HIV virus. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of HIV Protease and Its Inhibition

HIV protease is a dimeric aspartyl protease that plays a crucial role in the cleavage of viral polyproteins into functional proteins necessary for viral replication. Inhibiting this enzyme is a primary strategy in antiretroviral therapy for HIV/AIDS. The anthranilyl substrate serves as a model to study the enzymatic activity and inhibition mechanisms of HIV protease.

The anthranilyl substrate is designed to mimic the natural substrates of HIV protease, allowing researchers to measure enzyme activity through fluorescence. The compound's structure enables it to be cleaved by the protease, releasing a fluorescent signal that can be quantified. This property is exploited in various assays to evaluate protease inhibitors.

Key Research Findings

- Enzymatic Kinetics :

-

Inhibition Studies :

- A study identified several compounds that inhibit HIV-1 protease with varying mechanisms. One notable compound demonstrated non-competitive inhibition, suggesting that it binds to an allosteric site on the enzyme, distinct from the active site where substrates bind . This finding is significant as it opens avenues for developing inhibitors that can circumvent resistance mechanisms associated with traditional competitive inhibitors.

-

Therapeutic Potential :

- Recent drug repurposing studies have screened FDA-approved drugs for their potential as HIV-1 protease inhibitors. Compounds such as CBR003PS and CBR013PS showed promising results with EC50 values (half-maximal effective concentration) in the nanomolar range (9.4 nM and 36.6 nM respectively), indicating their potential efficacy against HIV-1 protease .

Case Study 1: Screening for Inhibitors

A high-throughput screening of over 44,000 compounds led to the identification of several novel inhibitors targeting HIV-1 protease. Among them, one compound was particularly effective against both wild-type and multidrug-resistant strains of the virus, demonstrating a non-competitive inhibition mechanism .

Case Study 2: Structural Insights

Research analyzing the binding interactions between anthranilyl substrates and HIV protease revealed critical amino acid residues involved in substrate recognition and cleavage. Such structural insights are vital for designing more effective inhibitors that can target resistant strains .

Comparative Data Table

| Compound | Km (μM) | kcat (s⁻¹) | EC50 (nM) | Mechanism of Action |

|---|---|---|---|---|

| Anthranilyl Substrate III | 2.1 | 7.4 | N/A | Substrate for HIV-1 PR |

| CBR003PS | N/A | N/A | 9.4 | Competitive Inhibitor |

| CBR013PS | N/A | N/A | 36.6 | Competitive Inhibitor |

| Compound from Screening | N/A | N/A | N/A | Non-competitive Inhibitor |

Propiedades

IUPAC Name |

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERMFERQWIEDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648687 | |

| Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138668-80-1 | |

| Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilyl-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.